methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate
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Description
Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Versatile Synthons for Heterocyclic Systems
Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate and its derivatives are versatile synthons for the preparation of multifunctional, polysubstituted heterocyclic systems. These include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, which have various scientific applications, particularly in organic chemistry and medicinal research (Pizzioli et al., 1998).
Preparation of Fused Heterocyclic Systems
These compounds are used in preparing fused heterocyclic systems from heterocyclic α-amino compounds. They have shown utility in synthesizing derivatives like pyrido[1,2-a]pyrimidines, pyrimido[1,2-b]pyridazines, and pyrazino[1,2-a]pyrimidines, which are significant in drug development and other chemical applications (Stanovnik et al., 1990).
Synthesis of Pyranones and Pyridinones
Methyl derivatives are instrumental in the synthesis of pyranones and pyridinones, which are key intermediates in many chemical syntheses. These include pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, contributing significantly to the field of heterocyclic chemistry (Selič & Stanovnik, 1997).
Heterocyclic System Synthesis
These compounds are essential in the synthesis of various heterocyclic systems. They aid in the preparation of pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and pyrido[1,2-a]-pyridin-4-one, among others, showcasing their versatility in creating complex chemical structures (Selič, Grdadolnik, & Stanovnik, 1997).
Novel Procedure for Preparation of Condensed Pyranones
This chemical serves as a reagent in a novel procedure for the preparation of condensed pyranones. These condensed pyranones have broad applications in organic synthesis, especially in creating complex molecules with potential biological activity (Stanovnik et al., 1989).
Synthesis of Derivatives of Tetrahydro-2H-1-Benzopyran-2-One
This compound is used in the synthesis of tetrahydro-2H-1-benzopyran-2-one derivatives. These derivatives have applications in developing new pharmaceuticals and other organic compounds (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
Properties
IUPAC Name |
methyl 4-[[2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-5-7-16(8-6-15)19-13-26(24-21(19)25(2)3)14-20(27)23-18-11-9-17(10-12-18)22(28)29-4/h5-13H,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXPQDPHZUXSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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